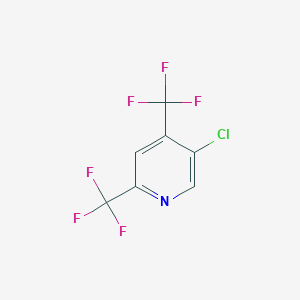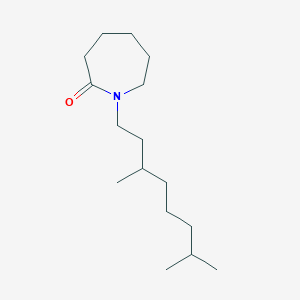
1-(3,7-Dimethyloctyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,7-Dimethyloctyl)azepan-2-one is a chemical compound with the molecular formula C15H29NO . It is a member of the azepanone family, characterized by a seven-membered ring containing a nitrogen atom.
Méthodes De Préparation
The synthesis of 1-(3,7-Dimethyloctyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,7-dimethyloctylamine and a suitable carbonyl compound.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the azepanone ring.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often require specialized equipment and stringent quality control measures to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
1-(3,7-Dimethyloctyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted azepanones
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(3,7-Dimethyloctyl)azepan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(3,7-Dimethyloctyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparaison Avec Des Composés Similaires
1-(3,7-Dimethyloctyl)azepan-2-one can be compared with other similar compounds, such as:
1-(3,7-Dimethyloctyl)piperidin-2-one: This compound has a similar structure but contains a six-membered ring instead of a seven-membered ring.
1-(3,7-Dimethyloctyl)hexan-2-one: This compound has a similar alkyl chain but lacks the nitrogen atom in the ring structure.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs .
Propriétés
Numéro CAS |
112899-70-4 |
|---|---|
Formule moléculaire |
C16H31NO |
Poids moléculaire |
253.42 g/mol |
Nom IUPAC |
1-(3,7-dimethyloctyl)azepan-2-one |
InChI |
InChI=1S/C16H31NO/c1-14(2)8-7-9-15(3)11-13-17-12-6-4-5-10-16(17)18/h14-15H,4-13H2,1-3H3 |
Clé InChI |
GPXVPYGIDYXZHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCN1CCCCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


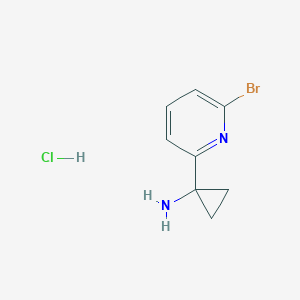
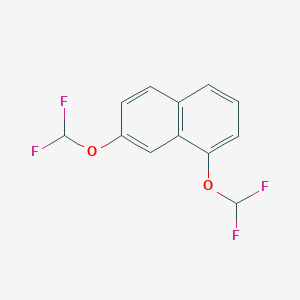


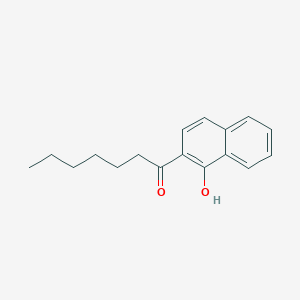

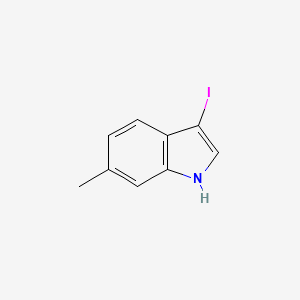

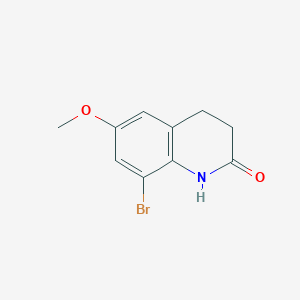
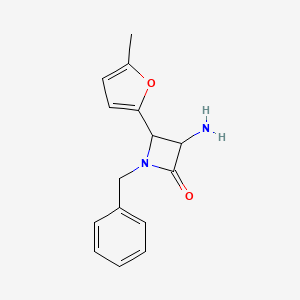
![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)
![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)

